molecular formula C21H20N4O5S B2414671 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide CAS No. 1351644-78-4

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2414671
CAS No.: 1351644-78-4
M. Wt: 440.47
InChI Key: FBKYCUGTTUAVOT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an oxazole ring, and a thiophene ring . It also features a benzo[d][1,3]dioxol-5-ylmethyl group . The exact role and properties of this compound are not clear from the available information.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The piperazine ring provides a basic center, the oxazole ring introduces a degree of polarity, and the thiophene ring contributes to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Synthesis and Therapeutic Potential

A study focused on the synthesis of novel compounds derived from structural motifs similar to N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide, revealing their potential as anti-inflammatory and analgesic agents. These compounds showed significant cyclooxygenase-2 (COX-2) inhibitory activity, alongside analgesic and anti-inflammatory effects, suggesting a promising avenue for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiviral Applications

Research into urea and thiourea derivatives of piperazine, related to the core structure of the compound , showed promising antimicrobial and antiviral properties. These findings indicate the potential for developing new antimicrobial agents based on modifications of the piperazine structure (Reddy et al., 2013).

Central Nervous System (CNS) Disorders

The synthesis of heterocyclic carboxamides resembling this compound was explored for potential antipsychotic agents. These analogues demonstrated promising activities in vitro for dopamine D2, serotonin 5-HT2, and 5-HT1a receptor binding, as well as in vivo efficacy in behavioral models, suggesting their utility in treating CNS disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Antioxidant Activities

A study on the synthesis and characterization of benzoylthiourea derivatives, related structurally to the compound of interest, focused on their antioxidant properties. The research found that certain synthesized compounds exhibited notable antioxidant activity, highlighting the potential for these molecules in oxidative stress-related conditions (Abosadiya, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Given the structural complexity of this compound, it could be of interest for further study in various fields, including medicinal chemistry and materials science. Its potential anticancer activity, suggested by similar compounds, could be particularly worthy of further investigation .

Properties

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(15-3-8-31-12-15)23-21-22-16(11-28-21)20(27)25-6-4-24(5-7-25)10-14-1-2-17-18(9-14)30-13-29-17/h1-3,8-9,11-12H,4-7,10,13H2,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKYCUGTTUAVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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